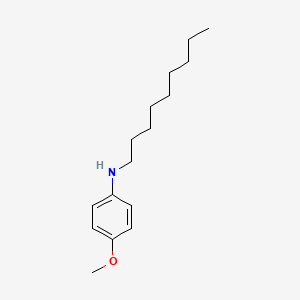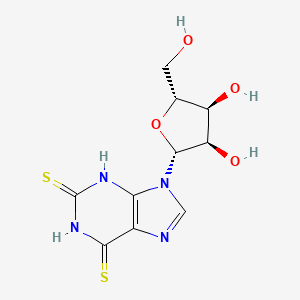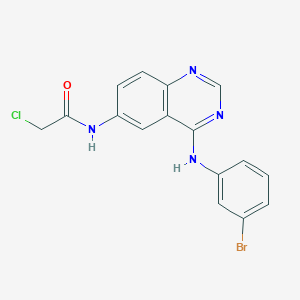
N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide is a synthetic organic compound belonging to the class of quinazolinamines These compounds are characterized by a quinazoline moiety substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a brominated aniline derivative reacts with the quinazoline core.
Chloroacetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
- N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide
Uniqueness
N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
733009-38-6 |
|---|---|
Molecular Formula |
C16H12BrClN4O |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]-2-chloroacetamide |
InChI |
InChI=1S/C16H12BrClN4O/c17-10-2-1-3-11(6-10)22-16-13-7-12(21-15(23)8-18)4-5-14(13)19-9-20-16/h1-7,9H,8H2,(H,21,23)(H,19,20,22) |
InChI Key |
PCOWWMQRUYKPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



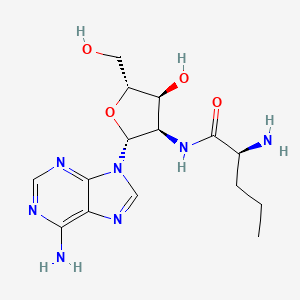
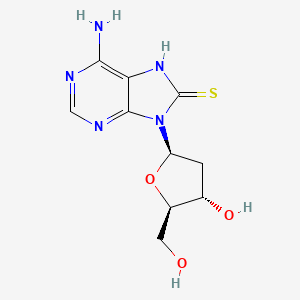
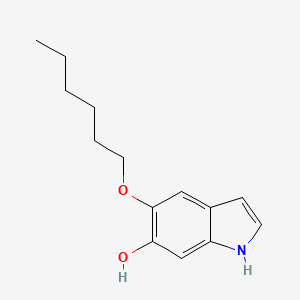
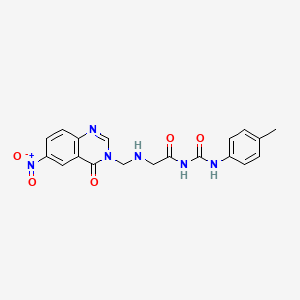
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
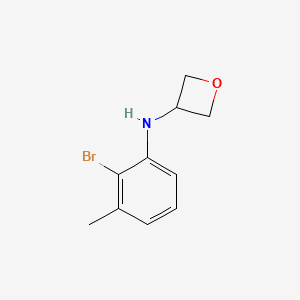
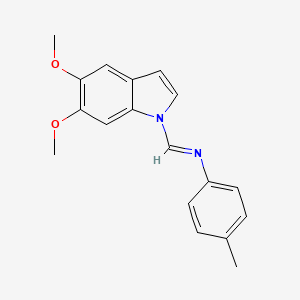
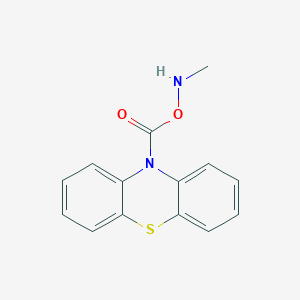
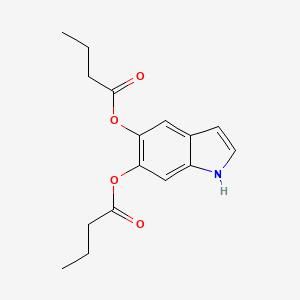
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
